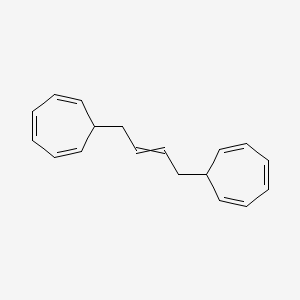
7,7'-(But-2-ene-1,4-diyl)di(cyclohepta-1,3,5-triene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7’-(But-2-ene-1,4-diyl)di(cyclohepta-1,3,5-triene) is an organic compound characterized by its unique structure, which includes two cyclohepta-1,3,5-triene rings connected by a but-2-ene-1,4-diyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(But-2-ene-1,4-diyl)di(cyclohepta-1,3,5-triene) typically involves the reaction of cyclohepta-1,3,5-triene with a but-2-ene-1,4-diyl precursor under specific conditions. One common method is the photochemical reaction of benzene with diazomethane, followed by the pyrolysis of the resulting adduct . Another approach involves the Buchner ring enlargement, where benzene reacts with ethyl diazoacetate to form a norcaradiene ethyl ester, which then undergoes electrocyclic ring expansion to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors or pyrolysis units to ensure efficient and high-yield synthesis. The choice of method depends on the desired purity and scale of production.
化学反応の分析
Types of Reactions
7,7’-(But-2-ene-1,4-diyl)di(cyclohepta-1,3,5-triene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
7,7’-(But-2-ene-1,4-diyl)di(cyclohepta-1,3,5-triene) has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 7,7’-(But-2-ene-1,4-diyl)di(cyclohepta-1,3,5-triene) involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in synthetic chemistry.
類似化合物との比較
Similar Compounds
Cycloheptatriene: A related compound with a single cyclohepta-1,3,5-triene ring.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings.
Sesquifulvalene: Composed of linked cyclopentadiene and cycloheptatriene rings.
Uniqueness
7,7’-(But-2-ene-1,4-diyl)di(cyclohepta-1,3,5-triene) is unique due to its dual cyclohepta-1,3,5-triene rings connected by a but-2-ene-1,4-diyl linker. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
92208-58-7 |
|---|---|
分子式 |
C18H20 |
分子量 |
236.4 g/mol |
IUPAC名 |
7-(4-cyclohepta-2,4,6-trien-1-ylbut-2-enyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C18H20/c1-2-6-12-17(11-5-1)15-9-10-16-18-13-7-3-4-8-14-18/h1-14,17-18H,15-16H2 |
InChIキー |
MNRZYJOEGWDOHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=CC(C=C1)CC=CCC2C=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene](/img/structure/B14368637.png)
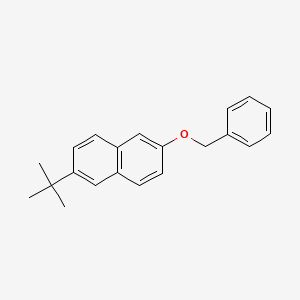
![5-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-1,3-thiazole-2-carbonitrile](/img/structure/B14368646.png)
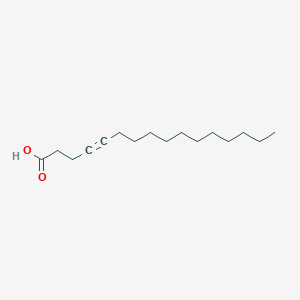
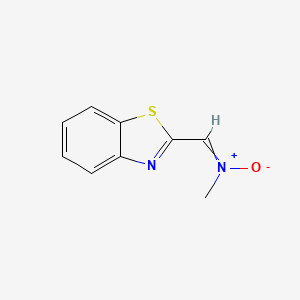
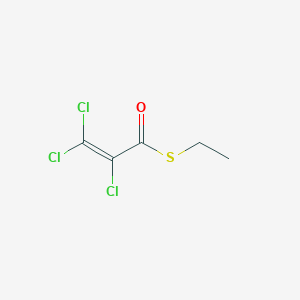

![Triphenyl[(trimethylsilyl)methyl]arsanium chloride](/img/structure/B14368682.png)
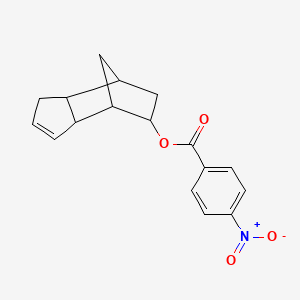
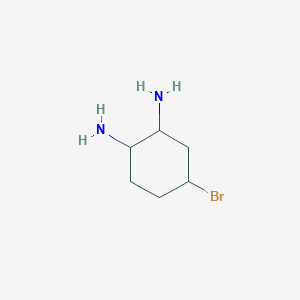
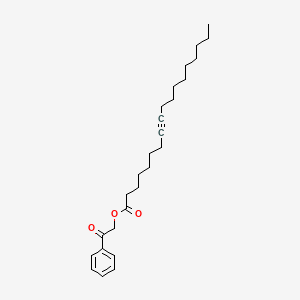
![1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B14368704.png)
![{5-Methoxy-2-methyl-1-[4-(methylsulfanyl)benzoyl]-1H-indol-3-yl}acetic acid](/img/structure/B14368710.png)
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14368712.png)
